N2-Butyl Substitution for Enhanced Lipophilicity and Membrane Permeability vs. Unsubstituted Core
The target compound's calculated partition coefficient (cLogP) of 3.7 [1] provides a direct quantitative comparison against the unsubstituted 1H-pyrazolo[3,4-b]pyridine core. This value falls within the optimal range (1-4) for oral drug-likeness per Lipinski's Rule of Five and is significantly higher than that of the unsubstituted core. This difference translates to enhanced membrane permeability, a critical factor for achieving adequate oral bioavailability or cell-based assay penetration.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 3.7 |
| Comparator Or Baseline | Unsubstituted 1H-pyrazolo[3,4-b]pyridine core (estimated cLogP is significantly lower) |
| Quantified Difference | Substantial positive shift towards drug-like range. |
| Conditions | In silico prediction using XLogP3 algorithm [1] |
Why This Matters
For procurement, this indicates the compound is a more advanced, drug-like starting point for medicinal chemistry optimization compared to a simpler, less functionalized core scaffold.
- [1] PubChem. 2-butyl-6-chloro-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridine. PubChem CID: 25248226. View Source
